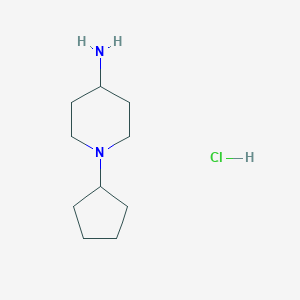
1-Cyclopentylpiperidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H20Cl2N2. It is a derivative of piperidine, a six-membered ring containing five methylene groups and one amine group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Cyclopentylpiperidin-4-amine hydrochloride involves several steps. One common method includes the following steps:
Ring-Opening Addition Reaction: Ethylene oxide gas is added to a mixed solution of a first solvent and cyclopentylamine, resulting in bis(2-hydroxyethyl)-cyclopentylamine.
Chlorination: The bis(2-hydroxyethyl)-cyclopentylamine is then added to a second solvent, followed by the addition of a chlorinating agent to obtain bis(2-chloroethyl)-cyclopentylamine.
Substitution Reaction: The bis(2-chloroethyl)-cyclopentylamine is added to a mixed solution of water and hydrazine hydrate, resulting in the formation of 1-Cyclopentylpiperidin-4-amine.
Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-Cyclopentylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopentylpiperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-Cyclopentylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Cyclopentylpiperidin-4-amine hydrochloride can be compared with other piperidine derivatives:
Piperidine: The parent compound, widely used in organic synthesis.
1-Amino-4-cyclopentylpiperazine: Another derivative with similar applications but different structural features.
Cyclopentolate: Used in ophthalmology for its anticholinergic effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H21ClN2 |
|---|---|
Peso molecular |
204.74 g/mol |
Nombre IUPAC |
1-cyclopentylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8,11H2;1H |
Clave InChI |
ZUSFNGHXTPVLHI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CCC(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


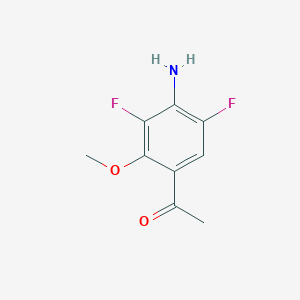
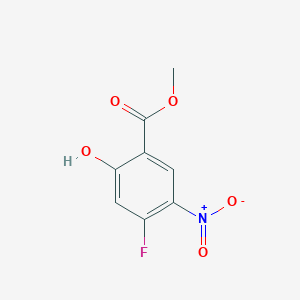
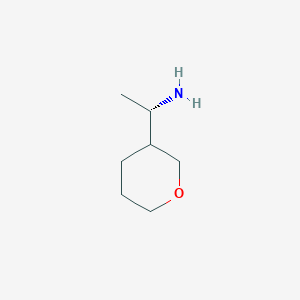
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
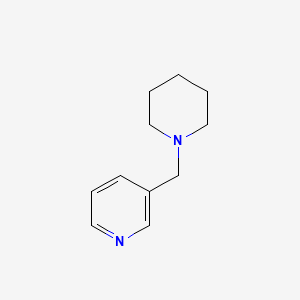
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
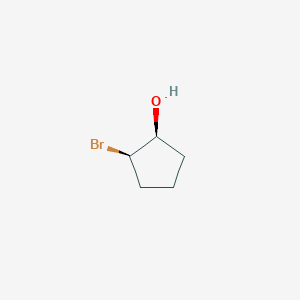

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
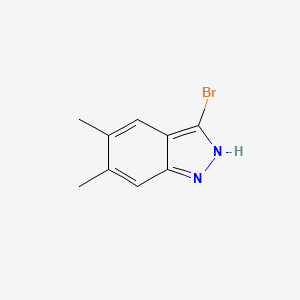
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)

